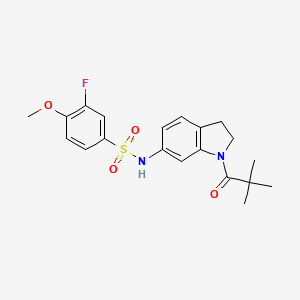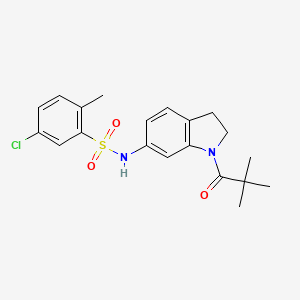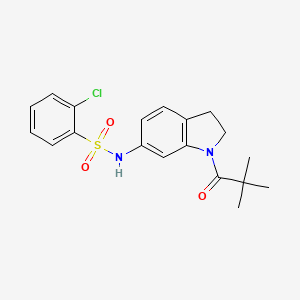
2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
概要
説明
2-Chlorobenzenesulfonamide is a halogenated sulfonamide derivative . It’s formed as one of the major degradation product of chlorosulfuron . Crystals of 2-chlorobenzenesulfonamide exhibit monoclinic space group Cc .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the N-(benzenesulfonyl)cyanamide potassium salts with the appropriate mercaptoheterocycles .Molecular Structure Analysis
The molecular structure of similar compounds has been studied . For instance, crystals of 2-chlorobenzenesulfonamide exhibit a monoclinic space group Cc. Its molecules are linked by N1—H11···O1 and N1—H12···O2 hydrogen bonding to form an infinite 3-D molecular network .Chemical Reactions Analysis
The chemical reactions of similar compounds have been analyzed . The influence of a structure of the 2-aryl-vinyl substituent and benzenesulfonamide scaffold on the anti-tumor activity has been studied .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . For instance, the influence of the substituent in position 3 of the benzenesulfonamide ring and the meta position of the sulfonamide moiety relative to the oxadiazole ring has been studied .作用機序
Target of Action
Similar compounds, such as benzenesulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
For instance, certain benzenesulfonamide derivatives have been synthesized and investigated for their antibacterial activity, both in isolation and in complex with cell-penetrating peptides .
Biochemical Pathways
Similar compounds have been synthesized and evaluated for their anticancer activity in various cell lines .
Pharmacokinetics
Similar compounds have been evaluated for their metabolic stability .
Result of Action
Similar compounds have shown to induce apoptosis in cancer cells .
Action Environment
The stability of similar compounds has been evaluated in human liver microsomes .
実験室実験の利点と制限
2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in a variety of solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It has a relatively short half-life, which means that it may degrade quickly in certain experimental conditions. This compound is also relatively expensive compared to other compounds, which may limit its use in some research studies.
将来の方向性
There are several future directions for the research of 2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential as a new class of antibiotics. This compound could also be investigated for its potential use in the development of new materials for various applications. Finally, the synthesis of this compound could be optimized to increase the yield and purity of the compound, making it more accessible for research studies.
Conclusion
In conclusion, this compound is a promising compound that has shown potential in various fields of research. Its synthesis method has been optimized to increase its yield and purity, and it has been extensively studied for its potential use in medicinal chemistry, material science, and environmental science. This compound has a unique mechanism of action and has been shown to have several biochemical and physiological effects. While it has some limitations for lab experiments, this compound has several future directions for research, making it an exciting compound for scientific investigation.
科学的研究の応用
2-chloro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. This compound has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c1-19(2,3)18(23)22-11-10-13-8-9-14(12-16(13)22)21-26(24,25)17-7-5-4-6-15(17)20/h4-9,12,21H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYIDJADIFBKUTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(2-Chloro-4-fluorobenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B3400279.png)
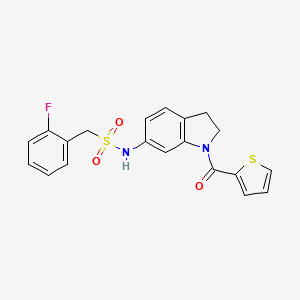
![N-(4-chlorophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400308.png)
![4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3400314.png)
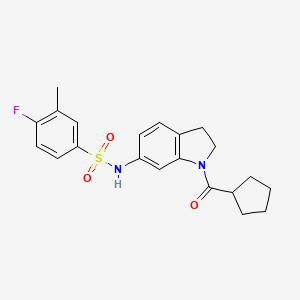
![N-(3-chloro-4-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400329.png)
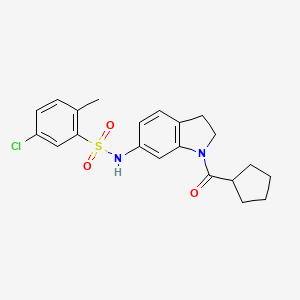
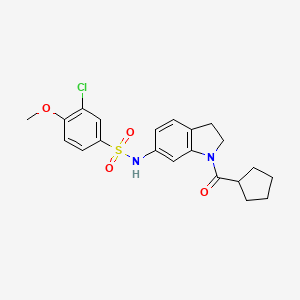
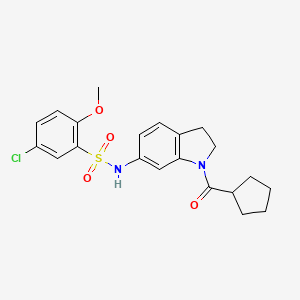
![N-(5-chloro-2-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400349.png)
![N-(5-fluoro-2-methylphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide](/img/structure/B3400355.png)
